molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B3431297 Hexachlorocyclohexane CAS No. 6108-12-9

Hexachlorocyclohexane

Cat. No.: B3431297
CAS No.: 6108-12-9
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Hexachlorocyclohexane (HCH; C₆H₆Cl₆) is a synthetic organochlorine compound first synthesized by Michael Faraday in 1825 under laboratory conditions . Its insecticidal properties were discovered in the 1940s, leading to widespread agricultural use. Technical HCH, a mixture of isomers (α-, β-, γ-, δ-, ε-, and others), was produced industrially, while the γ-isomer (lindane, >99% purity) became a dominant pesticide due to its efficacy . By 2000, technical HCH was largely phased out globally due to environmental and health concerns, though lindane persisted in restricted applications until recent bans .

HCH isomers differ in chlorine atom spatial arrangements, resulting in distinct physicochemical and toxicological profiles. For example, β-HCH exhibits exceptional environmental persistence and bioaccumulation in humans, whereas α- and γ-HCH dominate in air, water, and soil .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Preparation Methods

Hexachlorocyclohexane is synthesized through the photochemical chlorination of benzene under ultraviolet radiation. This process yields technical this compound, which primarily consists of five stable isomers: alpha, beta, gamma, delta, and epsilon . The reaction can be represented as follows:

C6H6+3Cl2C6H6Cl6C₆H₆ + 3Cl₂ \rightarrow C₆H₆Cl₆ C6​H6​+3Cl2​→C6​H6​Cl6​

In industrial production, benzene is chlorinated in the presence of sunlight and in the absence of oxygen and substitution catalysts. This method ensures the formation of this compound without further substitution reactions .

Chemical Reactions Analysis

Hexachlorocyclohexane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexachlorobenzene.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can occur, replacing chlorine atoms with other substituents.

Common reagents used in these reactions include chlorine, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Historical and Agricultural Uses

HCH was primarily used as an insecticide from the 1940s until its ban in many countries due to environmental and health concerns. The major applications included:

  • Insect Control : HCH was effective against a wide range of agricultural pests, particularly in cotton and vegetable crops. It was also used for seed treatments and in veterinary applications to control ectoparasites .
  • Wood Preservation : It was utilized to protect wooden structures from pests, contributing to its widespread use in forestry .

Regulatory Status

Due to its classification as a persistent organic pollutant (POP), HCH has faced increasing regulatory scrutiny:

  • Bans and Restrictions : The European Union banned HCH in 2000, and by 2009, an international ban was implemented under the Stockholm Convention on POPs . As of now, it is prohibited or restricted in over 50 countries.
  • Health Concerns : HCH is linked to various health risks, including neurotoxicity and potential carcinogenic effects, which have led to its phased-out use in many regions .

Current Applications

Despite its decline in agricultural use, HCH continues to find applications in specific areas:

  • Medical Uses : Gamma-HCH (lindane) is still approved for limited medical use in treating lice and scabies. It is available in formulations such as lotions and shampoos .
  • Research Applications : Recent studies focus on the degradation pathways of HCH isomers, exploring bioremediation techniques to mitigate environmental contamination .

Environmental Impact and Degradation

The persistence of HCH in the environment poses significant challenges:

  • Contamination Sites : Numerous sites worldwide are contaminated with HCH waste due to historical production practices. An inventory compiled by the EU identified 299 sites where HCH was handled or disposed of improperly .
  • Microbial Degradation : Research indicates that certain microorganisms can degrade β-HCH anaerobically into less harmful substances like benzene and chlorobenzene. This process is crucial for bioremediation efforts aimed at cleaning contaminated sites .
Use/Application Description Status
InsecticideUsed extensively in agriculture for pest controlBanned/restricted
Wood PreservationProtects wooden structures from pestsBanned/restricted
Medical TreatmentApproved for treating lice and scabiesLimited use
Environmental RemediationResearch on microbial degradation for site cleanupOngoing research

Case Studies

Several case studies highlight the implications of HCH use:

  • Case Study 1: Agricultural Impact : A study conducted on the effects of HCH on soil health revealed significant alterations in microbial communities, leading to reduced soil fertility over time.
  • Case Study 2: Human Health Risks : Epidemiological studies have shown links between exposure to HCH and neurological disorders among agricultural workers, prompting further investigation into safety regulations.

Mechanism of Action

Hexachlorocyclohexane exerts its effects primarily through its interaction with the central nervous system. The gamma isomer, lindane, acts as a neurotoxin by being absorbed through the exoskeleton of parasites such as lice and scabies. It disrupts the function of the nervous system, leading to the death of the parasites . The molecular targets and pathways involved include the inhibition of gamma-aminobutyric acid (GABA) receptors, leading to hyperexcitation and eventual paralysis of the parasites .

Comparison with Similar Compounds

Physicochemical Properties

Table 1 summarizes key properties of HCH isomers and comparable organochlorines:

Compound Aqueous Solubility (mg/L) Log KOW Vapor Pressure (Pa) Half-Life (Soil)
α-HCH 0.06–0.2 3.8–4.3 0.003–0.005 150–300 days
β-HCH 0.005–0.01 4.1–4.5 0.0001–0.0003 >5 years
γ-HCH (Lindane) 0.16–0.25 3.7–3.9 0.005–0.009 200–500 days
DDT 0.001–0.006 6.2–6.9 0.00002–0.0002 2–15 years
Hexachlorobenzene 0.006–0.02 5.5–6.2 0.001–0.002 3–6 years
PCB-153 0.0001 7.1 0.000001 10–20 years

Data compiled from .

Key Observations :

  • β-HCH has the lowest solubility and highest log KOW among HCH isomers, explaining its bioaccumulation in fatty tissues .
  • DDT and PCBs exhibit higher lipophilicity (log KOW >6), leading to prolonged environmental retention.
  • γ-HCH ’s moderate volatility and solubility facilitate atmospheric transport, contributing to global distribution .

Environmental Fate and Global Distribution

  • Hemispheric Distribution: α-HCH and γ-HCH show pronounced Northern Hemisphere dominance due to historical technical HCH use, while β-HCH and hexachlorobenzene exhibit slower interhemispheric exchange (S/N ratio <0.1) .
  • Persistence: β-HCH resists microbial degradation, accumulating in human adipose tissue and breast milk . In contrast, γ-HCH is metabolized more rapidly, though its breakdown products (e.g., pentachlorocyclohexanol) retain toxicity .
  • Degradation Pathways :
    • γ-HCH : Degraded aerobically by Sphingomonas spp. via LinA and LinB enzymes .
    • β-HCH : Requires anaerobic conditions for initial dechlorination, limiting its environmental breakdown .
    • DDT : Metabolized to DDE, which persists for decades and disrupts endocrine systems .

Toxicity and Health Impacts

Table 2 compares toxicity endpoints for HCH isomers and related compounds:

Compound Carcinogenicity (IARC) Endocrine Disruption Neurotoxicity Key Health Studies
β-HCH Group 2B (Possible) Estrogenic activity CNS hyperexcitation Breast cancer risk (OR=10.5; )
γ-HCH Group 1 (Carcinogenic) Anti-androgenic Convulsions NHL association (p<0.05; )
DDT Group 2A (Probable) Estrogenic Tremors, seizures Adipose tissue accumulation
Hexachlorobenzene Group 2B Thyroid disruption Porphyria Hepatic tumors in rodents

Notable Findings:

  • β-HCH : Significantly elevated in breast cancer patients (adjusted OR=10.51; 95% CI:2.00–55.26) .
  • γ-HCH: Linked to non-Hodgkin’s lymphoma (NHL) in epidemiological studies, with serum levels higher in cases vs. controls (p<0.05) .
  • DDT/DDE: Associated with reproductive abnormalities and immunosuppression, even at low doses .

Regulatory Status and Global Usage

  • HCH Isomers : Banned under the Stockholm Convention (2009), with exemptions for lindane in pharmaceuticals until 2015 . India phased out HCH by 2000 but remains a hotspot for legacy contamination .
  • DDT : Restricted to malaria vector control under the Stockholm Convention .
  • Hexachlorobenzene : Production prohibited globally, though historical residues persist in food chains .

Biological Activity

Hexachlorocyclohexane (HCH) is an organochlorine compound that has been extensively studied due to its environmental persistence and biological effects. The compound exists in several isomeric forms, with the most notable being alpha (α), beta (β), gamma (γ), and delta (δ) HCH. Each isomer exhibits distinct biological activities and toxicological profiles, influencing their effects on human health and ecological systems.

Chemical Structure and Isomers

HCH is a cycloalkane with six carbon atoms, each substituted with chlorine atoms. The structural differences between the isomers lead to variations in their biological activity:

  • α-HCH : Exhibits lower toxicity compared to other isomers.
  • β-HCH : Known for its high environmental persistence and potential neurotoxic effects.
  • γ-HCH (Lindane) : Has significant insecticidal properties and is the most studied isomer regarding its biological impact.
  • δ-HCH : Less common and less studied than the other isomers.

Neurotoxicity

Research indicates that γ-HCH interacts with the gamma-aminobutyric acid (GABA) receptor, specifically at the GABA-A receptor-chloride channel complex. This interaction can lead to increased synaptic activity, altered GABA functionality, and potential neurotoxic effects such as seizures. Studies have shown that GABA-A mimetics can antagonize seizures induced by γ-HCH, highlighting its role in disrupting normal neurotransmission .

Hepatic Effects

This compound has been shown to induce hepatic oxidative enzymes, leading to alterations in liver function. Increased levels of liver enzymes have been observed in individuals exposed to technical-grade HCH, particularly in occupational settings such as pesticide formulation plants. Animal studies indicate that γ-HCH exposure can result in hepatomegaly and neoplastic changes in the liver .

Developmental Toxicity

Developmental effects have been documented following exposure to γ-HCH, with studies indicating associations with fetal growth retardation and preterm birth. In animal models, developmental endpoints are sensitive targets for toxicity following both acute and intermediate-duration exposures .

Environmental Persistence and Biodegradation

HCH isomers are persistent organic pollutants that can accumulate in the environment. Microbial degradation studies have identified various bacterial strains capable of metabolizing HCH, particularly under aerobic conditions. Notable strains include Sphingobium japonicum UT26 and Sphingobium indicum B90A, which have been shown to effectively degrade β-HCH into less harmful compounds such as benzene and chlorobenzene .

Case Studies

  • Occupational Exposure : A study involving workers in a pesticide formulation plant revealed elevated liver enzymes correlated with HCH exposure. The findings underscore the need for monitoring occupational health in environments where HCH is present .
  • Animal Studies : Research on C57BL/6 mice demonstrated significant weight loss and liver hypertrophy following chronic exposure to γ-HCH, indicating its potential carcinogenicity .

Toxicological Profile Summary

EndpointObserved EffectsReference
NeurotoxicitySeizures, altered GABA activity
Hepatic EffectsHepatomegaly, increased liver enzymes
Developmental ToxicityFetal growth retardation, preterm birth
Environmental ImpactPersistent pollutants; microbial degradation

Q & A

Q. What experimental design considerations are critical for evaluating HCH toxicity in human and animal studies?

When designing toxicological studies for HCH isomers, researchers must prioritize:

  • Species selection : Laboratory mammals (e.g., rats, mice) are standard for controlled exposure studies, while human studies rely on observational epidemiology (cohort, case-control, or population studies) .
  • Exposure routes : Include oral (most common), inhalation, or dermal pathways, with parenteral studies used as supporting data .
  • Outcome specificity : Focus on endpoints like hepatic, immunological, or developmental effects, as seen in studies using intermediate-duration oral exposure in mice (e.g., Maranghi et al. 2007) .
  • Risk of bias assessment : Evaluate study quality using criteria such as dose-response analysis, statistical robustness, and control for confounding factors .

Q. How can analytical methods differentiate between HCH isomers in environmental and biological samples?

  • Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is standard for isomer separation and quantification. For enantiomer-specific analysis, chiral columns (e.g., Astec® CHIRALDEX™) resolve α-HCH enantiomers .
  • Compound-specific isotope analysis (CSIA) tracks isotopic fractionation during degradation, distinguishing biotic vs. abiotic transformation pathways .
  • Dual C–Cl isotope probing identifies anaerobic transformation mechanisms of α-, β-, γ-, and δ-HCH in contaminated aquifers .

Q. Why do α- and γ-HCH dominate environmental matrices, while β-HCH accumulates in human tissues?

  • Environmental persistence : α- and γ-HCH have higher volatility and mobility, leading to atmospheric transport and deposition in remote regions like Arctic snow .
  • Bioaccumulation : β-HCH’s lipophilic nature (log KOW ~3.8) and resistance to metabolic degradation result in biomagnification in adipose tissue and breast milk .
  • Partition behavior : β-HCH exhibits distinct octanol-air partitioning (log KOA ~10.5), favoring retention in lipid-rich tissues over environmental matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific toxicity and environmental fate data?

  • Thermodynamic consistency checks : Reconcile discrepancies in physicochemical properties (e.g., aqueous solubility, vapor pressure) by cross-validating experimental data and computational models (e.g., COSMOtherm predictions) .
  • Systematic reviews : Apply confidence ratings to observational studies (e.g., Table C-33 for γ-HCH immunological effects) to weigh evidence quality and address conflicting outcomes .
  • Enantiomer-selective degradation studies : Investigate microbial pathways (e.g., Sphingobium spp.) that preferentially degrade α-HCH enantiomers, altering environmental ratios .

Q. What methodologies optimize bioremediation strategies for HCH-contaminated sites?

  • Enzyme engineering : Leverage LinA (dehydrochlorinase) and LinB (hydrolase) enzymes from Sphingomonas paucimobilis UT26 to enhance γ-HCH mineralization .
  • Biostimulation : Introduce carbon/nutrient amendments to enrich HCH-degrading consortia (e.g., Sphingopyxis ummariensis) in high-dose contaminated soils .
  • Dual isotope fractionation : Monitor δ13C and δ37Cl shifts to quantify degradation efficiency and pathway specificity in anaerobic systems .

Q. How do carcinogenicity assessments for HCH isomers inform regulatory risk frameworks?

  • Mechanistic studies : Link β-HCH’s endocrine disruption (e.g., estrogenic activity) to endometriosis risk in epidemiological cohorts .
  • Toxicokinetic modeling : Integrate absorption-distribution-metabolism-excretion (ADME) data to refine cancer slope factors for α-HCH (EPA: probable carcinogen) and γ-HCH (IARC: Group 1) .
  • Confidence rating systems : Apply ATSDR’s 8-step framework (e.g., hazard identification, bias assessment) to harmonize human and animal evidence for risk characterization .

Methodological Recommendations

  • Prioritize enantiomer-specific analysis in environmental samples to track degradation pathways.
  • Use systematic review frameworks (e.g., ATSDR’s 8-step process) to synthesize heterogeneous toxicological data .
  • Validate computational models (e.g., COSMOtherm) with experimental partitioning data to reduce predictive uncertainties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.